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molecular formula C9H9N3S B8362895 4-(6-methylpyridin-3-yl)-1,3-thiazol-2-amine

4-(6-methylpyridin-3-yl)-1,3-thiazol-2-amine

Cat. No. B8362895
M. Wt: 191.26 g/mol
InChI Key: NAFKXHMLGSTKAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08324396B2

Procedure details

A 500 mL round-bottomed flask was charged with methyl 6-methylnicotinate (3.0 g, 20 mmol), chloroiodomethane (7.1 ml, 97 mmol), and 50 mL of THF. After cooling to −78° C., a freshly prepared solution of LDA (1M in THF made from diisopropylamine (14 ml, 99 mmol) and BuLi (39 ml, 97 mmol)) was added drop-wise over 1.5 h. After that time, the reaction was quenched with a solution of 5 mL HOAc in 15 mL of THF. The mixture was warmed to rt and diluted with sat. aq. NaHCO3. The mixture was concentrated then portioned between EtOAc and water. The organic layer was separated, dried over MgSO4, filtered, and concentrated to give a brown oil. To this oil was added thiourea (1.5 g, 20 mmol), NaOAc (4.9 g, 60 mmol) and 30 mL of EtOH. The mixture was heated at 80° C. for 15 min then cooled to rt. The mixture was concentrated in vacuo then diluted with water and EtOAc. The layers were separated and the organics were dried (MgSO4), filtered and concentrated to give an oil. Purification by MPLC (80 g, 10-100% EA/Hex) gave 4-(6-methylpyridin-3-yl)thiazol-2-amine as a yellow solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
7.1 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
14 mL
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
Name
Quantity
4.9 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[CH:10][C:5]([C:6](OC)=O)=[CH:4][N:3]=1.ClCI.[Li+].[CH3:16]C([N-]C(C)C)C.[NH2:23][C:24]([NH2:26])=[S:25].CC([O-])=O.[Na+]>CCO.C1COCC1>[CH3:1][C:2]1[N:3]=[CH:4][C:5]([C:6]2[N:23]=[C:24]([NH2:26])[S:25][CH:16]=2)=[CH:10][CH:11]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CC1=NC=C(C(=O)OC)C=C1
Name
Quantity
7.1 mL
Type
reactant
Smiles
ClCI
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
14 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Step Three
Name
Quantity
1.5 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
4.9 g
Type
reactant
Smiles
CC(=O)[O-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After that time, the reaction was quenched with a solution of 5 mL HOAc in 15 mL of THF
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to rt
ADDITION
Type
ADDITION
Details
diluted with sat. aq. NaHCO3
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a brown oil
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 80° C. for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to rt
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
then diluted with water and EtOAc
CUSTOM
Type
CUSTOM
Details
The layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organics were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give an oil
CUSTOM
Type
CUSTOM
Details
Purification by MPLC (80 g, 10-100% EA/Hex)

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=N1)C=1N=C(SC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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